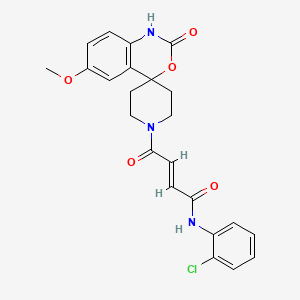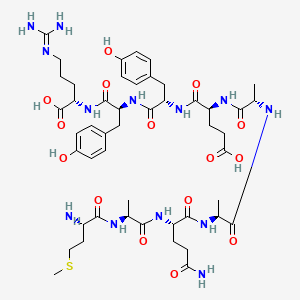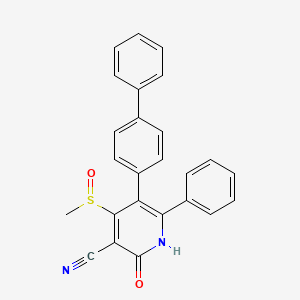
Tuberculosis inhibitor 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tuberculosis inhibitor 5 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth and proliferation of the tuberculosis bacteria, making it a valuable candidate for further research and development in anti-tuberculosis therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis inhibitor 5 involves several steps, including the Knoevenagel condensation reaction. This reaction typically involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst . Other synthetic pathways include diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated synthesis could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: Tuberculosis inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure optimal reaction rates and yields.
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are then tested for their anti-tuberculosis activity to identify the most potent compounds.
Scientific Research Applications
Tuberculosis inhibitor 5 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of anti-tuberculosis agents.
Biology: Researchers use it to investigate the biological pathways and mechanisms involved in tuberculosis infection and resistance.
Medicine: this compound is being explored as a potential therapeutic agent for treating tuberculosis, especially drug-resistant strains.
Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for developing new anti-tuberculosis drugs.
Mechanism of Action
The mechanism of action of Tuberculosis inhibitor 5 involves targeting specific enzymes and pathways essential for the survival and proliferation of Mycobacterium tuberculosis. It inhibits the activity of enzymes involved in fatty acid and nucleotide biosynthesis, cellular metabolism, and energy utilization . By disrupting these critical processes, this compound effectively hampers the growth of the tuberculosis bacteria.
Comparison with Similar Compounds
- Isoniazid
- Rifampin
- Pyrazinamide
- Ethambutol
- Bedaquiline
Comparison: Tuberculosis inhibitor 5 stands out due to its unique mechanism of action and its ability to target multiple pathways simultaneously. Unlike traditional anti-tuberculosis drugs that often target a single enzyme or pathway, this compound offers a multi-faceted approach, potentially reducing the likelihood of resistance development .
Properties
Molecular Formula |
C25H18N2O2S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-methylsulfinyl-2-oxo-6-phenyl-5-(4-phenylphenyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H18N2O2S/c1-30(29)24-21(16-26)25(28)27-23(20-10-6-3-7-11-20)22(24)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15H,1H3,(H,27,28) |
InChI Key |
NKTJEOSUIXRMAP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=C(C(=O)NC(=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


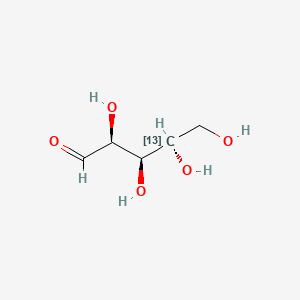
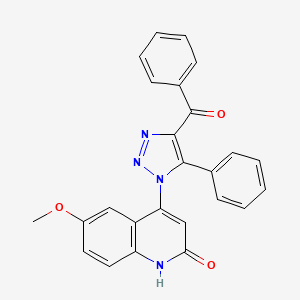
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)

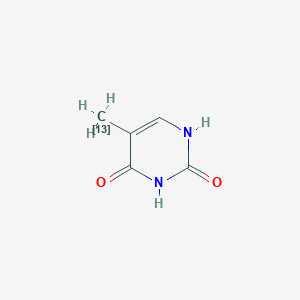
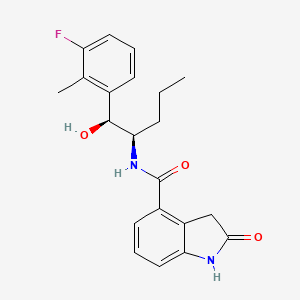
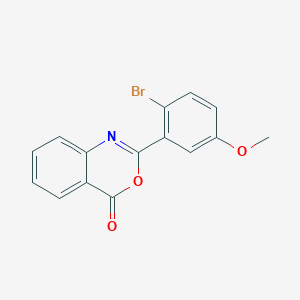
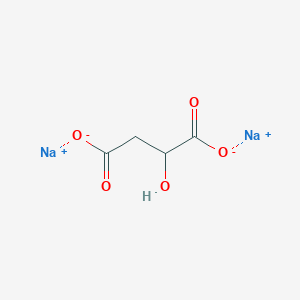

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
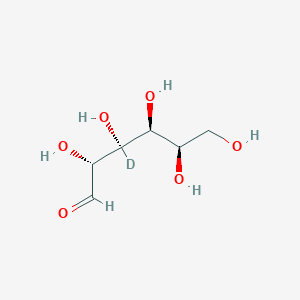
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
